molecular formula C20H24N2O5 B2571339 tert-butyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 312519-54-3

tert-butyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2571339
CAS No.: 312519-54-3
M. Wt: 372.421
InChI Key: CNVMNTNOCMWYHA-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a polysubstituted 4H-pyran derivative characterized by a pyran core with multiple functional groups. Key structural features include:

  • 3,4-Dimethoxyphenyl substituent at position 4, contributing to steric bulk and electron-donating effects.
  • tert-Butyl ester at position 3, improving solubility in non-polar solvents and metabolic stability compared to smaller esters.
  • Methyl group at position 2, influencing steric hindrance and conformational flexibility.

Properties

IUPAC Name

tert-butyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-11-16(19(23)27-20(2,3)4)17(13(10-21)18(22)26-11)12-7-8-14(24-5)15(9-12)25-6/h7-9,17H,22H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVMNTNOCMWYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)OC)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a pyran derivative notable for its potential biological activities. This compound features a complex structure that includes a tert-butyl ester group, an amino group, a cyano group, and a dimethoxyphenyl substituent. Its unique chemical properties make it a candidate for various applications in medicinal chemistry, particularly in drug development.

Chemical Structure and Properties

The molecular formula for this compound is C20H24N2O5C_{20}H_{24}N_2O_5 with a molecular weight of approximately 372.42 g/mol. The presence of methoxy groups enhances its solubility and potentially its biological activity.

Property Value
Molecular FormulaC₁₈H₁₈N₂O₅
Molecular Weight372.42 g/mol
Functional GroupsAmino, Cyano, Methoxy

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The structural features allow it to modulate the activity of these targets, leading to diverse biological effects including anti-inflammatory and anticancer activities.

Biological Activities

  • Anticancer Activity : Research indicates that compounds similar to tert-butyl 6-amino-5-cyano derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival.
  • Anti-inflammatory Effects : The compound has been studied for its potential to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several studies have investigated the biological activity of related pyran derivatives:

  • Study on Anticancer Properties : A study reported that similar pyran derivatives exhibited IC50 values lower than established chemotherapeutics like doxorubicin when tested against human cancer cell lines, indicating promising anticancer properties .
  • Inflammation Model : Another study highlighted the anti-inflammatory potential of related compounds in animal models, demonstrating reduced edema and inflammatory markers upon administration .

Research Findings

Recent findings have shown that modifications in the phenyl substituent significantly influence the biological activity of pyran derivatives. For instance, the introduction of methoxy groups has been correlated with enhanced solubility and increased interaction with biological targets.

Table: Summary of Biological Activities

Activity Type Effect Observed Reference
AnticancerSignificant cytotoxicity against cancer cells
Anti-inflammatoryReduced inflammatory markers in vivo
Enzyme inhibitionInhibition of metabolic enzymes

Scientific Research Applications

Pharmacological Activities

  • Antitumor Activity : Compounds with a 4H-pyran core have demonstrated significant antitumor properties. Studies indicate that derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : The presence of cyano and amino groups enhances the antimicrobial efficacy of pyran derivatives. Research has shown that these compounds can exhibit activity against a range of bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies suggest that 4H-pyrans may possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • Anticancer Research : A study conducted on the anticancer properties of pyran derivatives found that tert-butyl 6-amino-5-cyano compounds showed promising results in inhibiting the growth of specific cancer cell lines . The mechanism involved apoptosis via mitochondrial pathways.
  • Antimicrobial Testing : In another investigation, the compound was tested against various microbial strains and exhibited notable inhibitory activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Applications in Agriculture

In addition to pharmaceutical applications, compounds like tert-butyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate are being explored for use in agrochemicals due to their biological activity against pests and pathogens.

Agrochemical Potential

  • Pesticidal Activity : Preliminary studies suggest that pyran derivatives may serve as effective pesticides or fungicides due to their ability to disrupt biological processes in pests .
  • Plant Growth Regulators : There is potential for these compounds to act as plant growth regulators, enhancing crop yields by modulating plant physiological processes.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., 3,4-dimethoxyphenyl): Enhance stability and π-π interactions, critical for binding in pharmacological applications . Bulkier Groups (e.g., 1-naphthyl): Reduce solubility but improve crystallinity, as seen in X-ray studies .

Ester Group Impact :

  • tert-Butyl vs. Ethyl/Methyl : tert-Butyl esters confer higher metabolic stability and lipophilicity, advantageous in drug design. Ethyl esters are more synthetically accessible and cost-effective .

Crystallographic Data:

  • Analogs like methyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate () were resolved using SHELX software (SHELXL for refinement), revealing planar pyran rings and hydrogen-bonded networks .
  • The tert-butyl group in the target compound may introduce torsional strain, affecting crystal packing compared to smaller esters .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 6-amino-5-cyano-4-(3,4-dimethoxyphenyl)-2-methyl-4H-pyran-3-carboxylate, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step process involving cyclization and functionalization. A common approach involves Knoevenagel condensation followed by nucleophilic substitution. For example, analogous pyran derivatives (e.g., ethyl 6-amino-5-cyano-4-isopropyl-2-methyl-4H-pyran-3-carboxylate) are synthesized using β-ketoesters and nitriles under basic conditions . Optimization may include:

  • Temperature control : Maintaining 60–80°C to avoid side reactions.
  • Catalyst selection : Using piperidine or ammonium acetate for efficient cyclization.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Key techniques include:

  • NMR spectroscopy :
  • ¹H NMR : Amino protons (δ 5.2–6.0 ppm), methoxy groups (δ 3.7–3.9 ppm), and tert-butyl protons (δ 1.2–1.4 ppm) .
  • ¹³C NMR : Cyano carbon (δ 115–120 ppm), carbonyl carbons (δ 165–175 ppm) .
    • IR spectroscopy : Stretching vibrations for cyano (~2200 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and amino groups (~3300 cm⁻¹) .
    • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .

Q. What safety considerations should be prioritized during handling and storage?

While specific hazard data for this compound is limited, tert-butyl carbamates and cyano-containing analogs generally require:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Protective equipment : Nitrile gloves and safety goggles.
  • Storage : In airtight containers at 2–8°C, away from moisture and strong oxidizers .

Advanced Research Questions

Q. How can structural contradictions between NMR data and X-ray crystallography results be resolved?

Discrepancies may arise from dynamic processes (e.g., rotational isomerism) or crystal packing effects. Strategies include:

  • Variable-temperature NMR : To detect conformational exchange broadening .
  • DFT calculations : Compare optimized gas-phase structures (NMR-derived) with solid-state XRD data .
  • Hydrogen bonding analysis : Weak interactions (e.g., C–H⋯O) in XRD structures may stabilize specific conformers .

Q. What is the role of the 3,4-dimethoxyphenyl substituent in crystal packing and intermolecular interactions?

The dimethoxyphenyl group influences packing via:

  • π-π stacking : Aromatic rings align at ~3.5–4.0 Å distances.
  • C–H⋯O hydrogen bonds : Methoxy oxygen acts as an acceptor (2.5–3.0 Å) . Software like SHELXL and ORTEP-III can model these interactions using Hirshfeld surface analysis.

Q. How can computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies to identify reactive sites.
  • Electrostatic potential maps : Highlight electron-rich regions (e.g., amino group) for electrophilic attack . Tools like Gaussian or ORCA are recommended for such studies.

Q. What challenges arise in achieving >98% purity for biological assays, and how are they addressed?

Common issues include:

  • Byproduct removal : Use preparative HPLC with C18 columns (ACN/water gradient) .
  • Hydrate formation : Lyophilization under high vacuum to eliminate water .
  • Chiral impurities : Chiral stationary phases (e.g., amylose derivatives) for enantiomeric resolution .

Q. What mechanistic insights explain the regioselectivity of the pyran ring formation during synthesis?

Regioselectivity is controlled by:

  • Steric effects : The tert-butyl group directs nucleophilic attack to the less hindered position.
  • Electronic effects : Electron-withdrawing cyano groups stabilize transition states at specific positions . Isotopic labeling (e.g., ¹³C) can track reaction pathways .

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